An In-Depth Technical Guide to Benzyl(chloromethyl)dimethylsilane: Properties, Handling, and Characterization
An In-Depth Technical Guide to Benzyl(chloromethyl)dimethylsilane: Properties, Handling, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of Benzyl(chloromethyl)dimethylsilane, alongside detailed protocols for its safe handling, characterization, and application. Designed for professionals in research and development, this document synthesizes technical data with practical, field-proven insights to ensure both scientific integrity and operational safety.
Introduction: A Versatile Organosilane Reagent
Benzyl(chloromethyl)dimethylsilane (CAS Number: 5356-99-0) is a bifunctional organosilane compound that has garnered significant interest in organic synthesis and materials science. Its unique structure, featuring both a reactive chloromethyl group and a benzyl moiety attached to a dimethylsilyl core, makes it a valuable reagent for a variety of chemical transformations. The interplay between the silicon center and the organic functionalities allows for its use in diverse applications, including as a protecting group, a cross-linking agent, and a precursor for more complex organosilicon structures. Understanding the fundamental properties and handling requirements of this reagent is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physical properties of Benzyl(chloromethyl)dimethylsilane is essential for its proper storage, handling, and use in experimental design. The following table summarizes its key physicochemical data.
| Property | Value | Source |
| CAS Number | 5356-99-0 | N/A |
| Molecular Formula | C₁₀H₁₅ClSi | N/A |
| Molecular Weight | 198.76 g/mol | N/A |
| Predicted Boiling Point | 240.5 ± 15.0 °C at 760 mmHg | N/A |
| Appearance | Liquid (presumed) | N/A |
| Solubility | Information not available | N/A |
| Density | Information not available | N/A |
| Refractive Index | Information not available | N/A |
Molecular Structure and Reactivity Profile
The reactivity of Benzyl(chloromethyl)dimethylsilane is dictated by the presence of the chloromethyl group and the silicon-carbon bonds. The chloromethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of the benzyldimethylsilylmethyl moiety onto various substrates. The silicon atom can influence the reactivity of the adjacent methylene group, and the entire molecule is sensitive to moisture due to the potential for hydrolysis of the silicon-chloride bond if it were present, or reaction with other moisture-sensitive functionalities.
Caption: Molecular Structure of Benzyl(chloromethyl)dimethylsilane
The benzyl group provides steric bulk and can influence the electronic environment of the silicon atom. It is generally stable under many reaction conditions but can be cleaved under specific hydrogenolysis conditions.
Safety, Handling, and Storage: A Protocol for Safe Laboratory Practice
Benzyl(chloromethyl)dimethylsilane is a reactive chemical and requires careful handling to ensure laboratory safety. The following protocols are based on established best practices for air- and moisture-sensitive organosilicon compounds.
Personal Protective Equipment (PPE)
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Eye Protection: Always wear chemical safety goggles and a face shield when handling the compound.
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Hand Protection: Use nitrile or neoprene gloves that are resistant to organic chemicals. Inspect gloves for any signs of degradation before use.
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Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.
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Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhaling vapors, use a respirator with an appropriate organic vapor cartridge.
Storage
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Store Benzyl(chloromethyl)dimethylsilane in a tightly sealed container in a cool, dry, and well-ventilated area.
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Recommended storage temperature is between 2-8°C.
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Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric oxygen.
Handling
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All manipulations should be carried out in a fume hood.
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Use dry glassware and syringes. Glassware should be oven-dried and cooled under a stream of inert gas before use.
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Transfers of the liquid should be performed using syringe techniques under an inert atmosphere to minimize exposure to air and moisture.
Caption: Experimental Workflow for Handling Benzyl(chloromethyl)dimethylsilane
Disposal
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Dispose of waste in accordance with local, state, and federal regulations.
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Small amounts of residual reagent can be quenched by slow addition to a stirred, cooled solution of a proton source like isopropanol in an inert solvent.
Analytical Characterization: Protocols and Expected Outcomes
Accurate characterization of Benzyl(chloromethyl)dimethylsilane is crucial for quality control and for confirming its identity in reaction mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for NMR Sample Preparation (Air-Sensitive)
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Solvent Degassing: Use a deuterated solvent (e.g., CDCl₃) that has been dried over molecular sieves and degassed by several freeze-pump-thaw cycles.
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Sample Preparation: In a glovebox or under a positive pressure of inert gas, dissolve 5-20 mg of Benzyl(chloromethyl)dimethylsilane in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
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Transfer to NMR Tube: Using a clean, dry pipette or syringe, transfer the solution to a dry NMR tube.
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Sealing: Cap the NMR tube securely. For prolonged storage or sensitive experiments, a J-Young NMR tube or flame-sealing is recommended.
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Cleaning: Wipe the outside of the NMR tube with a tissue dampened with isopropanol or acetone before inserting it into the spectrometer.
Expected ¹H and ¹³C NMR Spectral Features:
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¹H NMR:
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A singlet for the dimethylsilyl protons (Si-(CH ₃)₂).
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A singlet for the chloromethyl protons (-CH ₂Cl).
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A singlet for the benzylic protons (Ph-CH ₂-Si).
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Multiplets in the aromatic region for the phenyl protons.
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¹³C NMR:
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A signal for the dimethylsilyl carbons (Si-(C H₃)₂).
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A signal for the chloromethyl carbon (-C H₂Cl).
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A signal for the benzylic carbon (Ph-C H₂-Si).
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Signals in the aromatic region for the phenyl carbons.
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Infrared (IR) Spectroscopy
Protocol for FT-IR Analysis:
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Ensure the ATR crystal or salt plates (for thin-film analysis) are clean and dry.
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Acquire a background spectrum.
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Apply a small drop of the neat liquid to the ATR crystal or between salt plates.
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Acquire the sample spectrum.
Expected IR Absorption Bands:
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Si-CH₃ stretching and bending: Around 1250 cm⁻¹ and 800-850 cm⁻¹.
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C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.
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C=C stretching (aromatic): Around 1450-1600 cm⁻¹.
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CH₂-Cl stretching: Around 650-750 cm⁻¹.
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Si-C stretching: Around 690-780 cm⁻¹.
Mass Spectrometry (MS)
Protocol for GC-MS Analysis:
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Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
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Inject a small volume (typically 1 µL) into the GC-MS system.
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Use a standard non-polar column (e.g., DB-5ms or equivalent).
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Set an appropriate temperature program to ensure good separation.
Expected Fragmentation Pattern:
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The molecular ion peak [M]⁺ may be observed.
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A prominent peak corresponding to the loss of a chlorine atom [M-Cl]⁺.
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A base peak corresponding to the benzyldimethylsilyl cation [M-CH₂Cl]⁺ or the tropylium ion [C₇H₇]⁺ resulting from cleavage of the benzyl group.
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Other fragments resulting from the loss of methyl groups.
Conclusion
Benzyl(chloromethyl)dimethylsilane is a valuable reagent with a range of potential applications in synthetic chemistry. Its bifunctional nature allows for diverse chemical transformations. However, its reactivity necessitates careful handling and storage under inert and dry conditions. The analytical techniques outlined in this guide provide a robust framework for the quality control and characterization of this compound. By adhering to the protocols and understanding the physicochemical properties detailed herein, researchers can safely and effectively utilize Benzyl(chloromethyl)dimethylsilane in their synthetic endeavors.
References
Due to the lack of specific peer-reviewed articles detailing the physical properties and spectral data for Benzyl(chloromethyl)dimethylsilane in the conducted searches, this section provides references to general laboratory techniques and data for analogous compounds.
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Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations.[Link]
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Organomation. NMR Sample Preparation: The Complete Guide.[Link]
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University of California, Irvine. How to make an NMR sample.[Link]
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Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups.[Link]
